molecular formula C10H11FO2 B1375232 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1267178-54-0

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No. B1375232
CAS RN: 1267178-54-0
M. Wt: 182.19 g/mol
InChI Key: QSNJRSCASWPUDK-UHFFFAOYSA-N
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Description

“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1567880-97-0 . It has a molecular weight of 182.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is 1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Anticancer Therapeutics

The compound has shown promise in the development of novel anticancer agents. By introducing alkyl or aralkyl and a sulfonyl group, researchers have synthesized derivatives that exhibit significant antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with an increase in antiproliferative activity, suggesting a potential pathway for the development of more effective cancer treatments .

Molecular Docking and Dynamics

In silico studies, including molecular docking and dynamics simulations, have been utilized to understand the binding orientations and stabilities of these compounds within the active sites of target proteins like c-Met kinase . This application is crucial for predicting the behavior of drugs within the body and can significantly expedite the drug design process.

Pharmacophore Development

The structural features of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives serve as pharmacophores for antitumor drugs. These pharmacophores are essential for the identification and optimization of new drug candidates with enhanced efficacy and reduced side effects .

Biochemical Assays

The derivatives of this compound have been evaluated using biochemical assays like the MTT assay to determine their cytotoxicity and antiproliferative effects on cancer cells. Such assays are fundamental in preclinical research to assess the therapeutic potential of new compounds .

Chemical Synthesis and Modification

The compound serves as a lead structure for the synthesis of a variety of derivatives. Chemical modifications, such as the introduction of different functional groups, have been explored to enhance the biological activity and solubility of these compounds .

Drug Resistance Studies

Research into the derivatives of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may provide insights into overcoming drug resistance in cancer cells. By understanding how these compounds interact with cancer cells, new strategies can be developed to circumvent resistance mechanisms .

Comparative Analysis with Other Antitumor Agents

Comparing the efficacy and safety profiles of these derivatives with other antitumor agents can help position them within the current landscape of cancer therapeutics. This analysis is vital for determining the unique benefits and potential drawbacks of these compounds .

Targeted Drug Delivery Systems

The structural properties of these derivatives may be suitable for incorporation into targeted drug delivery systems, such as liposomes or nanoparticles. This could improve the delivery of the drug to the tumor site, enhancing its efficacy and minimizing side effects .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJRSCASWPUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 3
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
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Reactant of Route 5
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 6
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

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